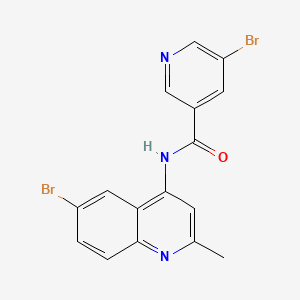

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would be characterized by the presence of a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The compound also contains bromine atoms and a carboxamide group .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions . They can act as bases, forming salts with strong acids . They can also undergo electrophilic substitution reactions at the positions activated by the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would depend on its specific structure. As a quinoline derivative, it is likely to be a solid at room temperature .Applications De Recherche Scientifique

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .

Synthesis of Cholinergic Drugs

The compound is an important intermediate for the synthesis of cholinergic drugs . These drugs are used to treat gastrointestinal diseases .

Synthesis of Oxazolidinone Derivatives

Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 . mGluR5 is a type of glutamate receptor, and modulators of this receptor have potential therapeutic applications in a variety of neurological and psychiatric disorders.

α-Bromination Reaction

The compound is used in the α-bromination reaction on acetophenone derivatives . This reaction is significant in the field of organic chemistry .

Synthesis of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Synthesis of Pesticides

In addition to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .

Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists

The compound is used in the synthesis of potent and selective serotonin-3 (5-HT3) receptor antagonists . These antagonists, such as DAT-582, granisetron, and ondansetron, are effective in controlling emesis induced by cancer chemotherapeutic agents .

Synthesis of Other Chemicals

Finally, α-brominated products derived from bromoacetophenone find extensive applications in the production of other chemicals .

Mécanisme D'action

Target of Action

The compound, also known as 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)nicotinamide, primarily targets the EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell growth and differentiation. By inhibiting EGFR and HER2, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death .

Safety and Hazards

Orientations Futures

The study of quinoline derivatives is a very active area of research, with new compounds being synthesized and tested for various biological activities . Future research on “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” could involve further exploration of its synthesis, properties, and potential biological activities.

Propriétés

IUPAC Name |

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXANIJAJXZWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420830.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420844.png)

![4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420849.png)

![5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6420861.png)

![N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6420866.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420873.png)

![7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6420883.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)

![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)